p-Phenetidine p-Phenetidine P-phenetidine is a colorless to dark red liquid. (NTP, 1992)
4-ethoxyaniline is an aromatic ether that is aniline in which the hydrogen at position 4 is replaced by an ethoxy group. It is a hydrolysis metabolite of phenacetin. It has a role as a drug metabolite. It is a substituted aniline, an aromatic ether and a primary amino compound.
Used in the manufacture of acetophenetidin.
Brand Name: Vulcanchem
CAS No.: 156-43-4
VCID: VC21134161
InChI: InChI=1S/C8H11NO/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2,9H2,1H3
SMILES: CCOC1=CC=C(C=C1)N
Molecular Formula: C8H11NO
Molecular Weight: 137.18 g/mol

p-Phenetidine

CAS No.: 156-43-4

Cat. No.: VC21134161

Molecular Formula: C8H11NO

Molecular Weight: 137.18 g/mol

* For research use only. Not for human or veterinary use.

p-Phenetidine - 156-43-4

Specification

Description P-phenetidine is a colorless to dark red liquid. (NTP, 1992)
4-ethoxyaniline is an aromatic ether that is aniline in which the hydrogen at position 4 is replaced by an ethoxy group. It is a hydrolysis metabolite of phenacetin. It has a role as a drug metabolite. It is a substituted aniline, an aromatic ether and a primary amino compound.
Used in the manufacture of acetophenetidin.
CAS No. 156-43-4
Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
IUPAC Name 4-ethoxyaniline
Standard InChI InChI=1S/C8H11NO/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2,9H2,1H3
Standard InChI Key IMPPGHMHELILKG-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)N
Canonical SMILES CCOC1=CC=C(C=C1)N
Boiling Point 482 °F at 760 mm Hg (NTP, 1992)
254.0 °C
253-255 °C
Flash Point 240 °F (NTP, 1992)
120 °C c.c.
Melting Point 36 to 39 °F (NTP, 1992)
2.4 °C

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